molecular formula C25H26O5 B1251927 Lupinifolin

Lupinifolin

Cat. No. B1251927
M. Wt: 406.5 g/mol
InChI Key: PDTJZCUQXSFLDW-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lupinifolin is a natural product found in Eriosema tuberosum, Sophora tetraptera, and other organisms with data available.

Scientific Research Applications

Nanocarrier Development for Enhanced Absorption

Lupinifolin, a plant flavonoid, has shown various pharmacological effects but suffers from low oral bioavailability due to poor water solubility. Research led by Musika and Chudapongse (2020) focused on increasing the gastrointestinal absorption of lupinifolin through the development of lipid-based nanocarriers. Three types of lupinifolin-loaded nanocarriers were synthesized, showing promising results for enhancing the oral bioavailability of lupinifolin. The lupinifolin-loaded nanostructured lipid carriers, in particular, demonstrated high encapsulation and loading capacity, indicating their potential as an effective delivery system for oral administration of lupinifolin Musika & Chudapongse, 2020.

Antibacterial Applications

Lupinifolin has been studied for its antibacterial properties against various bacterial strains, showing potential as a natural alternative for treating infections. Research by Limsuwan et al. (2017) revealed that lupinifolin exhibits significant bactericidal effects against cariogenic Streptococcus mutans, providing scientific evidence to support the traditional use of plants containing lupinifolin against dental caries Limsuwan et al., 2017. Similarly, Yusook et al. (2017) found that lupinifolin possesses bactericidal activity against Staphylococcus aureus by disrupting bacterial cell membranes, offering insights into its potential application in pharmaceutical and antibiotic industries Yusook et al., 2017.

Antidiarrhoeal and Antimicrobial Effects

The roots of the plant Eriosema chinense, traditionally used for treating diarrhea, have been scientifically validated for their antidiarrhoeal effects. A study by Prasad et al. (2013) demonstrated that lupinifolin, isolated from the roots, exhibits significant reduction in faecal output and protection against diarrhea, along with pronounced antibacterial activity against strains associated with diarrhoea Prasad et al., 2013.

properties

Product Name

Lupinifolin

Molecular Formula

C25H26O5

Molecular Weight

406.5 g/mol

IUPAC Name

(8S)-5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one

InChI

InChI=1S/C25H26O5/c1-14(2)5-10-18-23-17(11-12-25(3,4)30-23)22(28)21-19(27)13-20(29-24(18)21)15-6-8-16(26)9-7-15/h5-9,11-12,20,26,28H,10,13H2,1-4H3/t20-/m0/s1

InChI Key

PDTJZCUQXSFLDW-FQEVSTJZSA-N

Isomeric SMILES

CC(=CCC1=C2C(=C(C3=C1O[C@@H](CC3=O)C4=CC=C(C=C4)O)O)C=CC(O2)(C)C)C

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OC(CC3=O)C4=CC=C(C=C4)O)O)C=CC(O2)(C)C)C

synonyms

lupinifolin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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